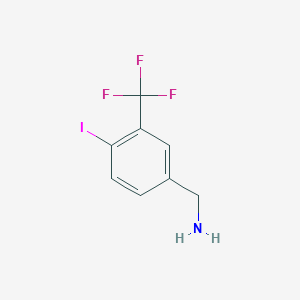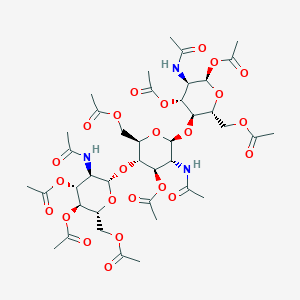
3-Chloro-4-fluoro-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-fluoro-2-butanone is an organic compound with the molecular formula C4H6ClFO It is a halogenated ketone, characterized by the presence of both chlorine and fluorine atoms attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-2-butanone can be achieved through several methods. One common approach involves the halogenation of 2-butanone. This process typically includes the use of chlorine and fluorine sources under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and purification to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-fluoro-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
3-Chloro-4-fluoro-2-butanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceuticals and other therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-fluoro-2-butanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, potentially altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-butanone: Similar in structure but lacks the fluorine atom.
4-Fluoro-2-butanone: Similar in structure but lacks the chlorine atom.
2-Chloro-3-butanone: Another halogenated butanone with different substitution patterns.
Uniqueness
3-Chloro-4-fluoro-2-butanone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This dual halogenation can influence the compound’s stability, reactivity, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C4H6ClFO |
|---|---|
Peso molecular |
124.54 g/mol |
Nombre IUPAC |
3-chloro-4-fluorobutan-2-one |
InChI |
InChI=1S/C4H6ClFO/c1-3(7)4(5)2-6/h4H,2H2,1H3 |
Clave InChI |
AGRXPLJUPXGFOT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CF)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




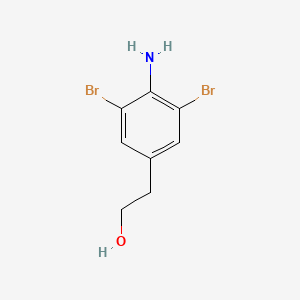

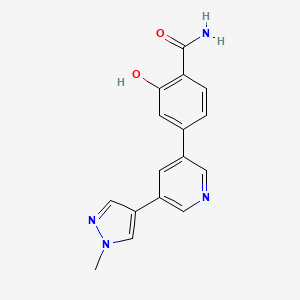
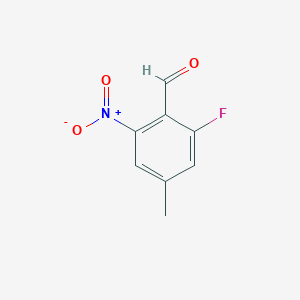
![Methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate](/img/structure/B12846578.png)
